Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate

Drug Metabolism CYP450 Inhibition Toxicity Screening

Researchers replicating suvorexant continuous flow synthesis or developing eclazolast analogs cannot substitute the 5-chloro-2-substituted benzoxazole core without loss of target affinity. This compound delivers the exact pharmacophoric arrangement disclosed in US Patent 4298742. • CYP450 selectivity: IC50 >20,000 nM against CYP2E1, 2B6, and 2A6-minimizes drug-drug interaction risk in lead optimization. • Synthetic versatility: The 5-chloro substituent is an ideal handle for Buchwald-Hartwig or Ullmann-type couplings, enabling late-stage diversification for library production. • Process-ready: Supplied as a solid (mp 91-92 °C), compatible with both continuous flow and batch synthesis protocols.

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
CAS No. 138420-09-4
Cat. No. B164372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
CAS138420-09-4
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
InChIKeyLIDLQLJDBGDIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-Chloro-1,3-benzoxazol-2-yl)Acetate: Product Overview


Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate (CAS 138420-09-4) is a heterocyclic building block characterized by a benzoxazole core with a chlorine atom at the 5-position and an ethyl acetate moiety at the 2-position. It is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, notably suvorexant and eclazolast, and agrochemicals, where the chlorine substituent serves as a critical synthetic handle for further derivatization. [1][2] Samples are typically supplied as a solid with a purity of 95% and a melting point of 91-92 °C.

Workflow

Heterocyclic building block for medicinal chemistry and process chemistry

Selection Logic

5-Chloro substituent as a synthetic handle for late-stage diversification

Key Application Context

Documented intermediate in patented routes for suvorexant and eclazolast

Screening Profile

Class-level low CYP450 inhibition, supporting DDI-aware candidate design

Ethyl 2-(5-Chloro-1,3-benzoxazol-2-yl)Acetate: Generic Substitution Risks in SAR


The biological and physicochemical profile of the benzoxazole scaffold is exquisitely sensitive to the nature and position of substituents. Simply interchanging Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate with an analog bearing a different halogen, a methyl group, or no substituent at the 5-position will fundamentally alter the electron density, lipophilicity, and steric properties of the final compound. This change leads to predictable consequences, such as a significant loss of target affinity or a switch in biological activity from an antiallergic agent to an antimicrobial. [1][2] For instance, the specific 5-chloro and ethyl acetate arrangement is a key pharmacophoric element in the synthesis of eclazolast, a distinction that a 5-methyl analog cannot replicate. [1] Therefore, procurement for a specific, published synthetic route is non-negotiable.

5-Position Substituent Variants

Replacing the 5-chloro with a 5-methyl, 5-nitro, or unsubstituted analog may fundamentally alter target affinity or shift biological activity, as the chlorine modulates electron density and lipophilicity.

Synthetic Route Fidelity

A 5-bromo analog, while more reactive in cross-coupling, may lead to worse selectivity and higher dehalogenation by-products; the 5-chloro compound represents a reported synthetic balance.

Pharmacophoric Identity

This precise 5-chloro and ethyl acetate arrangement is a key element in eclazolast synthesis; a 5-methyl or other analog cannot replicate this documented process role.

Ethyl 2-(5-Chloro-1,3-benzoxazol-2-yl)Acetate: Quantitative Performance Evidence


Low CYP450 Inhibition and Drug-Drug Interaction Risk

In a critical early-stage ADME/Tox screening panel against human liver microsomes, this compound demonstrated negligible inhibition across CYP2E1, CYP2B6, and CYP2A6 isozymes (IC50 consistently >20,000 nM). This profile is a class-level indicator of low potential for pharmacokinetic drug-drug interactions (DDI). While data for the specific unsubstituted or 5-methyl benzoxazole analog was not located in the same assay, this weak inhibition profile distinguishes it from numerous other benzoxazole-based compounds in the BindingDB and ChEMBL databases, where IC50 values below 10 µM are frequently reported for various CYP isoforms, serving as a crucial procurement filter for medicinal chemistry programs prioritizing metabolic stability. [1]

CYP450 Inhibition
Class-level inference
IC50 consistently >20,000 nM for CYP2E1, 2B6, 2A6
Supports low DDI-risk candidate selection; differentiates from many analogs with active CYP inhibition below 10 µM.
Assay: Human liver microsomes, LC-MS analysis. Context: Reported screening context; specific analog IC50s may require direct comparison.
Drug Metabolism CYP450 Inhibition Toxicity Screening SAR

Key Intermediate for Suvorexant and Eclazolast

The compound's primary differentiation is its proven, documented role as a key intermediate in the patented synthetic routes of two known pharmaceuticals: the insomnia drug suvorexant and the antiallergic drug eclazolast (RHC-2871). [1][2] This provides a direct, application-specific justification for procurement. For example, Patent US 4298742 explicitly defines the synthesis of eclazolast from a 5-chloro-substituted benzoxazole ester scaffold. [2] No evidence was found for a comparable role of the 5-methyl, 5-nitro, or 5-fluoro ethyl ester analogs in these specific pharmaceutical processes.

Role in Drug Synthesis
Direct head-to-head comparison
Verified key intermediate for suvorexant and eclazolast. No evidence found for 5-methyl, 5-nitro, or unsubstituted analogs in these routes.
Provides a traceable procurement justification for process chemistry and generic drug development.
Documentation: CNKI literature, US Patent 4298742. Specific to published processes.
Pharmaceutical Process Chemistry Suvorexant Eclazolast Intermediate

5-Chloro Substituent: Cross-Coupling Handle

The aryl chloride at the 5-position provides a specific, moderately reactive synthetic handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, which are used to build complexity in drug candidates. This is a class-level advantage over the unsubstituted (5-H) benzoxazole analog, which requires harsher C-H activation conditions for direct functionalization. The 5-bromo analog, while more reactive, often leads to worse selectivity and potential for dehalogenation by-products in later synthetic steps. [1] This positions the 5-chloro compound as the optimal compromise between stability and reactivity in multi-step synthesis.

Cross-Coupling Handle
Class-level inference
C-Cl bond amenable to Pd- or Cu-catalyzed Buchwald-Hartwig / Suzuki coupling.
Enables late-stage diversification without harsh C-H activation. Reported optimal balance vs. 5-H (unreactive) and 5-Br (side reactions).
General reactivity principle; no single direct comparative coupling study identified.
Cross-Coupling Chemistry Buchwald-Hartwig Synthetic Methodology Building Block

Ethyl 2-(5-Chloro-1,3-benzoxazol-2-yl)Acetate: Validated Applications


Generic Suvorexant Synthesis

In the continuous flow synthesis of suvorexant, this compound is the starting point for constructing the 5-chloro-2-substituted benzoxazole core, as detailed in Chinese process chemistry literature. [1] Procurement is mandatory for any laboratory replicating or optimizing this published process.

Non-DDI-Liable Drug Candidates

The compound's documented lack of significant inhibition against CYP2E1, 2B6, and 2A6 (IC50 > 20,000 nM) makes it a scientifically sound choice for initiating a medicinal chemistry program where the final candidate must have a low potential for drug-drug interactions. [2] This profile is a key selection criterion over other analogs that have not demonstrated such a clean CYP450 profile in the same assay panel.

Eclazolast Analog Synthesis

Based on the explicit disclosure in US Patent 4298742, this compound serves as the designated intermediate for creating eclazolast and its derivatives. [3] Its procurement is essential for any research group developing bioisosteres or analogs of this antiallergic agent.

Late-Stage Cross-Coupling Diversification

The 5-chloro substituent acts as an ideal handle for Buchwald-Hartwig or Ullmann-type couplings, allowing medicinal chemists to introduce diverse amine or heterocyclic fragments in the penultimate step of a synthesis. This capability, which is vastly superior to non-halogenated benzoxazoles, directly supports large-scale library production in pharmaceutical lead optimization. [4]

Application
Selection Property
Validation Focus
Generic Suvorexant Synthesis
Literature-defined key intermediate
Process replication fidelity
DDI-Aware Drug Candidate Programs
Reported low CYP450 inhibition profile
Metabolic stability screening context
Eclazolast Analog Development
Patent-designated pharmacophoric scaffold
Bioisostere and analog SAR studies
Late-Stage Library Diversification
Moderately reactive C-Cl cross-coupling handle
Reactivity-selectivity balance in library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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